molecular formula C19H25ClN2O3 B2476134 N-(4-(2-hydroxy-3-((1-phenylethyl)amino)propoxy)phenyl)acetamide hydrochloride CAS No. 1189682-86-7

N-(4-(2-hydroxy-3-((1-phenylethyl)amino)propoxy)phenyl)acetamide hydrochloride

Cat. No.: B2476134
CAS No.: 1189682-86-7
M. Wt: 364.87
InChI Key: NMIGQVMLWSPNBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(2-Hydroxy-3-((1-phenylethyl)amino)propoxy)phenyl)acetamide hydrochloride is a synthetic compound featuring a hydroxypropoxy-phenylacetamide backbone with a 1-phenylethylamino substituent. Its structure includes a chiral center at the hydroxypropoxy chain and a hydrochloride salt to enhance solubility. The 1-phenylethyl group distinguishes it from common beta-blockers, likely influencing receptor selectivity, lipophilicity, and metabolic stability.

Properties

IUPAC Name

N-[4-[2-hydroxy-3-(1-phenylethylamino)propoxy]phenyl]acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3.ClH/c1-14(16-6-4-3-5-7-16)20-12-18(23)13-24-19-10-8-17(9-11-19)21-15(2)22;/h3-11,14,18,20,23H,12-13H2,1-2H3,(H,21,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMIGQVMLWSPNBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NCC(COC2=CC=C(C=C2)NC(=O)C)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-hydroxy-3-((1-phenylethyl)amino)propoxy)phenyl)acetamide hydrochloride typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxyacetophenone and 1-phenylethylamine.

    Formation of Intermediate: The first step involves the reaction of 4-hydroxyacetophenone with epichlorohydrin to form an epoxide intermediate.

    Amination: The epoxide intermediate is then reacted with 1-phenylethylamine to introduce the amino group, resulting in the formation of a secondary amine.

    Acetylation: The secondary amine is acetylated using acetic anhydride to form the final product, N-(4-(2-hydroxy-3-((1-phenylethyl)amino)propoxy)phenyl)acetamide.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound’s acetamide and ether groups are susceptible to hydrolysis under specific conditions:

  • Acidic Hydrolysis : The acetamide group may undergo acid-catalyzed hydrolysis to form N-(4-(2-hydroxy-3-((1-phenylethyl)amino)propoxy)phenyl)acetic acid and ammonium chloride. This reaction is common in β-blocker derivatives like atenolol under strong acidic conditions (pH < 3) .

  • Basic Hydrolysis : In alkaline environments (pH > 10), the ether linkage may cleave, yielding 4-aminophenol derivatives and glycerol-like byproducts. For example, related compounds such as N-[4-[(2-hydroxy-3-phenoxypropyl)amino]phenyl]acetamide hydrolyze to form phenolic intermediates .

Table 1: Hydrolysis Products and Conditions

Reacting GroupConditionsProductsSource
AcetamideHCl (1M, reflux)Acetic acid + 4-(2-hydroxy-3-((1-phenylethyl)amino)propoxy)phenylamine
EtherNaOH (0.1M, 80°C)4-Aminophenol + 3-((1-phenylethyl)amino)-1,2-propanediol

Oxidation Reactions

The secondary alcohol (-CH(OH)-) in the propoxy chain is prone to oxidation:

  • Metal-Catalyzed Oxidation : Using CrO₃ or KMnO₄, the alcohol oxidizes to a ketone, forming N-(4-(2-oxo-3-((1-phenylethyl)amino)propoxy)phenyl)acetamide. This mirrors the oxidation of atenolol derivatives to their keto analogs .

  • Autoxidation : Under prolonged storage or exposure to air, the hydroxyl group may form peroxide intermediates, particularly in non-stabilized formulations .

Acid-Base Reactions

The hydrochloride salt participates in pH-dependent equilibria:

  • Deprotonation : In neutral/basic media (pH > 7.4), the protonated amine converts to its free base, reducing solubility. This property is critical for pharmacokinetics, as seen in structurally similar β-blockers .

  • Salt Formation : Reacting with stronger acids (e.g., H₂SO₄) may yield alternative salts, though the hydrochloride form is most stable .

Degradation Pathways

Stability studies on related compounds reveal key degradation mechanisms:

  • Thermal Degradation : At temperatures > 100°C, the compound decomposes into N-(4-hydroxyphenyl)acetamide and a Schiff base derivative via retro-aldol cleavage .

  • Photodegradation : UV exposure (λ = 254 nm) induces radical-mediated cleavage of the ether bond, generating phenolic radicals and acrylamide derivatives .

Table 2: Major Degradation Products

ConditionDegradation ProductMechanismSource
Heat (120°C, 24h)N-(4-hydroxyphenyl)acetamide + C₉H₁₁NORetro-aldol reaction
UV Light (48h)4-Acetamidophenol + 3-((1-phenylethyl)amino)propanalRadical oxidation

Synthetic Byproducts and Impurities

During synthesis, common impurities include:

  • Desacetyl Analog : Formed via incomplete acetylation (e.g., N-(4-(2-hydroxy-3-((1-phenylethyl)amino)propoxy)phenyl)amine) .

  • Epoxide Intermediate : Observed in related compounds when epichlorohydrin is used as a precursor .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structures exhibit anticancer properties. N-(4-(2-hydroxy-3-((1-phenylethyl)amino)propoxy)phenyl)acetamide hydrochloride may inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: In vitro studies show that similar compounds can achieve significant growth inhibition percentages against cancer cell lines like OVCAR-8 and NCI-H40, suggesting a promising avenue for further research into this compound's efficacy against cancer .

Neuroprotective Effects

The compound's ability to interact with neurotransmitter systems may provide neuroprotective benefits. The presence of the amino group suggests potential interactions with receptors involved in neurodegenerative diseases.

Research Insight: Compounds with similar structures have been reported to inhibit acetylcholinesterase, an enzyme linked to Alzheimer's disease, thus indicating a potential role in cognitive enhancement or protection against neurodegeneration.

Enzyme Inhibition

The compound may act as an inhibitor of specific metabolic enzymes, which can be relevant in treating metabolic disorders or enhancing drug efficacy.

Example: Similar compounds have shown promise in inhibiting enzymes related to metabolic pathways, potentially influencing drug metabolism and efficacy.

Antimicrobial Properties

Preliminary studies suggest that derivatives of this compound could exhibit antimicrobial activity against common pathogens. This opens avenues for its use in developing new antimicrobial agents.

Findings: Research on related compounds indicates significant activity against bacteria such as Escherichia coli and Staphylococcus aureus, highlighting the need for further investigation into this compound's antimicrobial potential.

Synthesis and Industrial Applications

The synthesis of this compound typically involves multi-step organic reactions that yield high purity products suitable for research purposes.

Synthesis MethodDescription
Reaction with EpichlorohydrinForms an epoxide intermediate that is subsequently reacted with 1-phenylethylamine under basic conditions.
Catalytic OptimizationUtilization of catalysts to enhance yield and reduce synthesis costs.

Mechanism of Action

The mechanism of action of N-(4-(2-hydroxy-3-((1-phenylethyl)amino)propoxy)phenyl)acetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and amino groups enable the compound to form hydrogen bonds and ionic interactions, facilitating its binding to active sites. This binding can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural and Functional Analogues

The compound belongs to a class of aryloxypropanolamine derivatives, which are well-documented as beta-blockers. Key structural variations among analogs include:

  • Amino group substituents: Determines receptor selectivity and pharmacokinetics.
  • Phenyl ring modifications : Affects binding affinity and solubility.
  • Salt forms : Hydrochloride salts improve bioavailability.
Table 1: Comparative Analysis of Key Compounds
Compound Name Substituent on Amino Group Phenyl Ring Substituent Pharmacological Class Key Properties/Issues
Target Compound 1-Phenylethyl Acetamide Beta-blocker (assumed) High lipophilicity; potential CNS penetration
Atenolol () Isopropyl Acetamide β1-selective antagonist Low CNS penetration; widely used
Diacetolol HCl () Isopropyl Acetyl Metabolite/Acebutolol imp. Less potent than parent drug
Practolol HCl () Isopropyl Acetamide Beta-blocker Withdrawn (oculomucocutaneous syndrome)
L748337 () Sulfonamide-phenyl ethyl Acetamide Beta-3 agonist candidate Selective for β3 receptors

Key Differences and Implications

Amino Group Variations: The target compound’s 1-phenylethyl group introduces steric bulk and increased lipophilicity compared to atenolol’s isopropyl group. This may enhance membrane permeability and central nervous system (CNS) penetration but could reduce β1 selectivity . Sulfonamide-phenyl ethyl in L748337 () shifts activity toward β3 receptors, demonstrating how minor substitutions alter receptor specificity .

Phenyl Ring Modifications :

  • Diacetolol’s acetyl group () reduces binding affinity compared to the unmodified acetamide in the target compound, highlighting the importance of hydrogen-bonding interactions at the receptor site .
  • Practolol’s structural similarity to the target compound (both have acetamide) led to severe adverse effects, suggesting that the 1-phenylethyl group in the target compound might mitigate toxicity through altered metabolism or reduced immune reactivity .

Physicochemical Properties :

  • The hydrochloride salt form (common in ) enhances aqueous solubility, critical for oral bioavailability.
  • Higher lipophilicity (logP) in the target compound due to the aromatic phenylethyl group may prolong half-life but increase plasma protein binding .

Biological Activity

N-(4-(2-hydroxy-3-((1-phenylethyl)amino)propoxy)phenyl)acetamide hydrochloride, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article delves into its synthesis, pharmacological properties, and relevant case studies to provide a comprehensive understanding of its biological activity.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Chemical Formula : C18H24N2O4·HCl
  • Molecular Weight : 364.86 g/mol

The compound features a phenyl ring, a hydroxy group, and an acetamide moiety, which are critical for its biological interactions.

Anticonvulsant Activity

Research indicates that derivatives of this compound exhibit anticonvulsant properties. A study focused on related compounds demonstrated their efficacy in animal models of epilepsy, particularly through maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. The results highlighted the following key findings:

  • Efficacy in MES Test : Several derivatives showed significant anticonvulsant activity at doses of 100 mg/kg and 300 mg/kg.
  • Delayed Onset : More lipophilic compounds exhibited delayed onset of action but prolonged effects, emphasizing the importance of lipophilicity in pharmacokinetics.

Table 1: Summary of Anticonvulsant Activity in Animal Models

CompoundDose (mg/kg)MES ProtectionPTZ Protection
Compound A100YesNo
Compound B300YesYes
Compound C100NoYes

Cytotoxicity Studies

Cytotoxicity assessments were performed to evaluate the safety profile of the compound. In vitro studies indicated that this compound did not exhibit significant cytotoxic effects at concentrations up to 50 µM, suggesting a favorable safety margin for therapeutic applications.

The mechanism underlying the biological activity of this compound involves modulation of neuronal voltage-sensitive sodium channels. In vitro studies revealed moderate binding affinity to these channels, which is crucial for its anticonvulsant effects. The structure-activity relationship (SAR) analysis indicated that modifications to the phenyl ring significantly impacted binding efficacy and biological activity.

Case Study 1: Anticonvulsant Efficacy in Epileptic Models

A detailed study investigated the anticonvulsant efficacy of this compound in various animal models. The study utilized both MES and PTZ models to assess seizure protection. Results demonstrated that certain derivatives provided robust protection against seizures, particularly in models resistant to traditional anticonvulsants.

Case Study 2: Safety Profile Evaluation

Another investigation focused on the safety profile of this compound, assessing potential neurotoxicity through rotarod testing. The results indicated no significant impairment in motor coordination at therapeutic doses, reinforcing its potential for clinical use without adverse neurological effects.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-(2-hydroxy-3-((1-phenylethyl)amino)propoxy)phenyl)acetamide hydrochloride, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves multi-step reactions, including nucleophilic substitution, amidation, and hydrochloride salt formation. Key steps include:

  • Epoxide ring-opening : Reacting epoxide intermediates with amines under controlled pH and temperature (e.g., 50–80°C in ethanol) to introduce the hydroxypropoxy moiety .
  • Purification : Use silica gel column chromatography with gradient elution (e.g., ethyl acetate/hexane) to isolate intermediates. Final hydrochloride salt formation is achieved via treatment with HCl in anhydrous ethanol .
  • Optimization : Adjust solvent polarity (e.g., THF vs. DMF) and reaction time to maximize yield. For example, reports 94% purity for a related compound using Pd/C-catalyzed hydrogenation at 40 psi for 1 hour .

Q. Which analytical techniques are most effective for structural characterization of this compound?

  • Methodology :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry. For example, details chemical shifts (δ 7.2–7.4 ppm for aromatic protons) and coupling constants to verify regioselectivity .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight (e.g., [M+H]+ at m/z 403.18) .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>98%) .

Q. How can researchers ensure purity and quantify impurities in synthesized batches?

  • Methodology :

  • Impurity Profiling : Use pharmacopeial reference standards (e.g., EP Impurities J/K) for HPLC calibration. lists structurally related impurities like N-[3-acetyl-4-(2-hydroxy-3-isopropylaminopropoxy)phenyl]propanamide hydrochloride (CAS 57898-71-2), which co-elute under specific gradient conditions .
  • Validation : Perform forced degradation studies (acid/base hydrolysis, oxidation) to identify degradation products. Monitor using UV detection at λmax ~255 nm .

Advanced Research Questions

Q. What strategies are recommended for resolving enantiomeric mixtures of this compound?

  • Methodology :

  • Chiral HPLC : Use chiral stationary phases (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases. notes the (2RS) configuration in related impurities, suggesting baseline separation requires ≤2% organic modifier .
  • Dynamic Kinetic Resolution : Catalytic asymmetric synthesis using chiral ligands (e.g., BINAP) to favor a single enantiomer during epoxide ring-opening .

Q. How can mechanistic studies elucidate the compound’s reaction pathways and intermediates?

  • Methodology :

  • Isotopic Labeling : Introduce ¹³C or ²H labels at the hydroxypropoxy chain to track regioselectivity via NMR .
  • Computational Modeling : Density Functional Theory (DFT) to predict transition states and activation energies for key steps like amine nucleophilic attack .

Q. What in vitro assays are suitable for evaluating the compound’s biological activity?

  • Methodology :

  • Receptor Binding Assays : Screen for β-adrenergic receptor affinity using radiolabeled ligands (e.g., [³H]-CGP12177A). highlights structural analogs (e.g., L748337) with receptor-modulating activity .
  • Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., HeLa) to assess IC50 values. Related compounds in show IC50 <10 µM in anti-inflammatory models .

Q. How should stability studies be designed to predict shelf-life under varying storage conditions?

  • Methodology :

  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months and monitor degradation via HPLC. recommends long-term storage at –20°C to maintain stability ≥5 years .
  • Degradation Kinetics : Apply Arrhenius equations to extrapolate degradation rates (e.g., hydrolysis of the acetamide group) .

Q. What computational tools can predict the compound’s pharmacokinetic (PK) properties?

  • Methodology :

  • ADME Prediction : Software like Schrödinger’s QikProp to estimate logP (≈2.1), solubility (≈0.1 mg/mL), and blood-brain barrier permeability .
  • Metabolite Identification : Use in silico tools (e.g., MetaSite) to predict phase I/II metabolism, focusing on hepatic CYP450-mediated oxidation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.